molecular formula C13H25NO3 B14737465 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate CAS No. 5455-61-8

1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate

Katalognummer: B14737465
CAS-Nummer: 5455-61-8
Molekulargewicht: 243.34 g/mol
InChI-Schlüssel: CFWQOMWFLLALKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate is a chemical compound with a complex structure that includes an oxo group, a trimethylpentan-2-yl group, and an amino group attached to a propan-2-yl acetate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate typically involves multiple steps. One common method includes the reaction of 2,4,4-trimethylpentan-2-amine with an appropriate acylating agent, such as acetic anhydride, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities and obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate involves its interaction with specific molecular targets. The oxo and amino groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate
  • 2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose

Uniqueness

1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate is unique due to its specific structural features, such as the presence of both oxo and amino groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

5455-61-8

Molekularformel

C13H25NO3

Molekulargewicht

243.34 g/mol

IUPAC-Name

[1-oxo-1-(2,4,4-trimethylpentan-2-ylamino)propan-2-yl] acetate

InChI

InChI=1S/C13H25NO3/c1-9(17-10(2)15)11(16)14-13(6,7)8-12(3,4)5/h9H,8H2,1-7H3,(H,14,16)

InChI-Schlüssel

CFWQOMWFLLALKD-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC(C)(C)CC(C)(C)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.